Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate
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Overview
Description
Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 It is a derivative of cyclopentane, featuring an aminomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an aminomethyl group. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a nitro or nitrile group
Reduction: Reduction of the ester group to an alcohol
Substitution: Replacement of the tert-butyl group with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiols in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclopentane derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential role in enzyme inhibition and protein binding
Medicine: Investigated for its potential therapeutic effects in drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-aminocyclopentane-1-carboxylate
- Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate
- Tert-butyl 2-(aminomethyl)cyclobutane-1-carboxylate
Uniqueness
Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate is unique due to its specific ring size and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
PLDOKEORRWQFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC1CN |
Origin of Product |
United States |
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